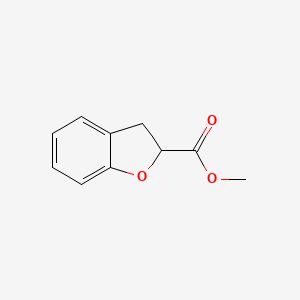

methyl 2,3-dihydro-1-benzofuran-2-carboxylate

Description

Contextualization within Benzofuran (B130515) and Dihydrobenzofuran Chemistry

To understand methyl 2,3-dihydro-1-benzofuran-2-carboxylate, it is essential to place it within the context of its parent structures: benzofuran and 2,3-dihydrobenzofuran (B1216630). Benzofuran consists of a benzene (B151609) ring fused to an aromatic furan (B31954) ring. researchgate.net In contrast, 2,3-dihydrobenzofuran, formerly known as coumaran, features a benzene ring fused to a saturated furan ring. nih.govmdpi.com This saturation at the 2 and 3 positions introduces two sp3-hybridized carbons, making the heterocyclic ring non-planar and introducing potential chiral centers. cnr.it

This compound is a derivative of this saturated scaffold. The presence of the methyl ester functional group at the C-2 position makes it a valuable building block in the synthesis of more complex molecules. The chemistry of these scaffolds is a rich and active area of research, with numerous methods developed for their synthesis, including intramolecular and intermolecular cyclizations, often catalyzed by transition metals or promoted by organocatalysts. nih.govcnr.it

Significance of the Dihydrobenzofuran Scaffold in Organic Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in a vast number of natural products and synthetic compounds, including approved pharmaceuticals. acs.orgresearchgate.net Its rigid, three-dimensional structure provides a stable framework for the spatial arrangement of functional groups, which is crucial for biological activity. mdpi.com Consequently, the development of synthetic routes to access this core structure is of significant interest to organic and medicinal chemists. researchgate.netnih.gov

Compounds incorporating the dihydrobenzofuran core exhibit a wide spectrum of biological activities, including:

Anti-inflammatory nih.govnih.gov

Antiviral acs.org

Antibacterial acs.org

Antimitotic acs.org

Antitubercular cnr.it

Antimalarial cnr.it

This heterocyclic nucleus is found in various classes of natural products, such as neolignans, isoflavonoids, and alkaloids. mdpi.com The broad biological relevance of this scaffold drives continuous innovation in synthetic methodology to construct and functionalize the dihydrobenzofuran ring system efficiently and stereoselectively. nih.govnih.gov

| Compound Class / Name | Biological Activity / Significance | Reference |

|---|---|---|

| Neolignans | Found in various plants, exhibiting diverse bioactivities. | mdpi.com |

| Isoflavonoids | A class of polyphenolic compounds with various health benefits. | mdpi.com |

| Alkaloids | Naturally occurring compounds often with potent physiological effects. | mdpi.com |

| Synthetic Derivatives | Used in therapies for conditions like diabetic retinopathy and liver diseases. |

Structural Features and Synthetic Versatility

The structure of this compound is defined by the dihydrobenzofuran core with a methyl ester group (-COOCH₃) at the C-2 position. This position is a chiral center, meaning the compound can exist as two enantiomers. The presence of the ester functional group is key to its synthetic versatility.

The ester can undergo a variety of chemical transformations, serving as a handle for further molecular elaboration. For instance:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other reactions.

Reduction: It can be reduced to a primary alcohol, providing another point for functionalization.

Nucleophilic Acyl Substitution: The ester can react with various nucleophiles to form amides, hydrazides, or other carboxylic acid derivatives.

This versatility makes this compound a valuable intermediate for creating libraries of complex molecules based on the privileged dihydrobenzofuran scaffold, particularly in the context of drug discovery and development. acs.orgresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| CAS Number | 54442-11-4 | |

| Appearance | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXFWDZKDGPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,3 Dihydro 1 Benzofuran 2 Carboxylate and Its Derivatives

General Strategies for Dihydrobenzofuran Core Construction

The construction of the 2,3-dihydrobenzofuran (B1216630) (DHB) ring system can be achieved through various strategic approaches, which are broadly categorized into intramolecular and intermolecular methods. cnr.it These strategies often involve the formation of either the O–C2, C2–C3, C3–Aryl, or O–Aryl bond in the key ring-closing step. cnr.it

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for synthesizing the dihydrobenzofuran core, typically involving the formation of a key bond from a pre-functionalized linear precursor. These reactions benefit from favorable entropic factors. A variety of substrates and reaction types have been employed to this end.

One prominent method involves the intramolecular cyclization of ortho-substituted phenols. For instance, microwave-assisted synthesis has been used to create 3-amino-2,3-dihydrobenzofurans from chalcone precursors through a series of reactions including acid-catalyzed aldol condensation, reduction, and epoxidation, followed by cyclization. nih.gov Another approach utilizes tandem reactions, such as the SNAr/5-exo-trig cyclization of N-alkyl- and -arylimines derived from o-fluorobenzaldehydes, to produce 3-amino-2,3-dihydro-2,2-diarylbenzofurans.

Formal [4 + 1] Cycloaddition Approaches

Formal [4 + 1] cycloaddition reactions provide an efficient route to the dihydrobenzofuran skeleton by combining a four-atom component with a one-atom component. A common strategy in this category involves the in situ generation of ortho-quinone methides (o-QMs) as the four-atom synthon. cnr.it

These highly reactive o-QMs can be generated from precursors like o-siloxybenzyl halides upon treatment with a fluoride source. cnr.it They are then trapped by a suitable one-atom component, such as a sulfur ylide, to yield 2-substituted dihydrobenzofurans. The reaction proceeds via a Michael-type addition of the ylide to the o-QM, followed by an intramolecular nucleophilic substitution that closes the ring. cnr.it This methodology has been shown to be effective for a range of stabilized sulfur ylides and can even be adapted for enantioselective syntheses. cnr.it

Another variation employs a phosphorus(III)-mediated formal [4+1]-cycloaddition between o-QMs and 1,2-dicarbonyl compounds. This method leverages the carbene-like character of the resulting dioxyphospholene intermediate to construct dihydrobenzofurans that bear a quaternary carbon center at the C2 position. cnr.it

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a versatile and powerful toolkit for the synthesis of benzofurans and their dihydro derivatives. These methods include hydrogenation of the unsaturated benzofuran (B130515) ring, tandem reactions that form multiple bonds in one pot, and modern C-H activation strategies.

Catalytic Hydrogenation of Benzofuran-2-carboxylic Acid Derivatives

The direct hydrogenation of the furan (B31954) ring in benzofuran-2-carboxylic acid and its esters is a straightforward method to obtain the corresponding 2,3-dihydrobenzofuran derivatives. While various noble metals can be used, palladium catalysts have been successfully employed for this transformation.

One notable example is the asymmetric hydrogenation of benzofuran-2-carboxylic acid using a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst. researchgate.net This method provides a route to enantiomerically enriched (S)-2,3-dihydro-benzofuran-2-carboxylic acid. The reaction mechanism is thought to be analogous to that of α,β-unsaturated carboxylic acids, involving an interaction between the chiral modifier (cinchonidine) and a dimer of the acid substrate. researchgate.net Although the reaction can be slow and may be complicated by the competing hydrogenation of the cinchonidine modifier, it represents a significant advancement in the catalytic asymmetric hydrogenation of this class of compounds. researchgate.net Standard, non-chiral hydrogenation using palladium on carbon (Pd/C) is also a common final step in synthetic sequences to access racemic dihydrobenzofuran carboxylates. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Benzofuran-2-carboxylic Acid researchgate.net

| Substrate | Catalyst | Modifier | Conditions | Yield | Enantiomeric Excess (ee) |

| Benzofuran-2-carboxylic acid | 5 wt% Pd/Al₂O₃ | Cinchonidine | 30 bar H₂, room temp. | 29% | up to 50% |

Tandem Cyclization and Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single operation to rapidly build molecular complexity. These methods are particularly useful for synthesizing functionalized dihydrobenzofurans.

One such approach involves a one-step direct arylation and ring-closure reaction between a benzofuran and a hydroxy-substituted aryl iodide. acs.orgnih.gov This process, which can often be performed at room temperature, is proposed to proceed through a Heck-type oxyarylation mechanism to afford dihydrobenzofuran products with high regioselectivity at the C2 position. acs.org Another powerful strategy is the palladium-catalyzed Tsuji–Trost-type reaction, which involves the nucleophilic substitution of allylic substrates. This has been applied to benzofuran-2-ylmethyl acetates, allowing for the introduction of a wide variety of nitrogen, sulfur, oxygen, and carbon nucleophiles at the benzylic position to create a library of 2-substituted benzofurans. unicatt.it The success of these reactions is often highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. unicatt.it

Table 2: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans via Tsuji-Trost-Type Reaction unicatt.it

| Substrate | Nucleophile | Catalyst System | Product Yield |

| Benzofuran-2-ylmethyl acetate | 1-Ethylpiperazine | Pd₂(dba)₃ / dppf | 87% |

| Benzofuran-2-ylmethyl acetate | Morpholine | Pd₂(dba)₃ / dppf | 78% |

| Benzofuran-2-ylmethyl acetate | Sodium 4-methylbenzenesulfinate | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 98% |

| Benzofuran-2-ylmethyl acetate | Diethyl malonate | [Pd(η³-C₃H₅)Cl]₂ / XPhos | 91% |

C-H Activation and C-O Bond Formation

Direct C-H activation has emerged as a step-economical and environmentally attractive strategy for the synthesis and functionalization of heterocyclic compounds. Palladium-catalyzed C-H activation provides a powerful means to construct the dihydrobenzofuran ring or to modify it without the need for pre-functionalized starting materials.

The palladium-catalyzed direct 3-arylation of benzofurans with aryl bromides is a well-established method for functionalization, demonstrating the ability of palladium to selectively activate the C3-H bond of the benzofuran core. nih.gov This reaction tolerates a wide range of functional groups on the aryl bromide partner and can be achieved with low catalyst loadings. nih.gov More complex transformations can also be initiated by C-H activation. For example, palladium-catalyzed C-H vinylation of a benzofuran has been used as a key step in the total synthesis of natural products like (R)-Frondosin B. researchgate.net Furthermore, the regioselective C-H arylation at the C2 position of benzofurans has been achieved using triarylantimony difluorides as the arylating agents, catalyzed by Pd(OAc)₂. semanticscholar.org This reaction proceeds efficiently under aerobic conditions and shows good functional group tolerance on both the benzofuran and the antimony reagent. semanticscholar.org

Table 3: Palladium-Catalyzed C-H Arylation of Benzofuran semanticscholar.org

| Benzofuran Substrate | Arylating Agent | Catalyst | Product | Yield |

| Benzofuran | Ph₃SbF₂ | Pd(OAc)₂ | 2-Phenylbenzofuran | 85% |

| Benzofuran | (4-MeOC₆H₄)₃SbF₂ | Pd(OAc)₂ | 2-(4-Methoxyphenyl)benzofuran | 90% |

| Benzofuran | (4-ClC₆H₄)₃SbF₂ | Pd(OAc)₂ | 2-(4-Chlorophenyl)benzofuran | 72% |

| 5-Methoxybenzofuran | Ph₃SbF₂ | Pd(OAc)₂ | 5-Methoxy-2-phenylbenzofuran | 99% |

Enolate Arylation

The palladium-catalyzed α-arylation of carbonyl compounds, a reaction extensively developed by groups such as Buchwald and Hartwig, represents a powerful tool for forming carbon-carbon bonds. rsc.orgnih.govrsc.org This methodology typically involves the coupling of an enolate with an aryl halide. nih.govrsc.org While most commonly applied for C-C bond formation by coupling at the α-carbon of the enolate, the underlying catalytic cycle can be adapted for intramolecular C-O bond formation (O-arylation) to construct heterocyclic systems.

The synthesis of methyl 2,3-dihydro-1-benzofuran-2-carboxylate via this pathway would involve an intramolecular palladium-catalyzed O-arylation of a suitable precursor. The key step is the coupling of an ester enolate with an ortho-positioned aryl halide on the same molecule. A plausible substrate, such as methyl 2-(2-bromophenoxy)propanoate, would first be treated with a strong base to generate the corresponding enolate. In the presence of a palladium(0) catalyst and a suitable phosphine ligand, an oxidative addition of the aryl bromide to the palladium center occurs. This is followed by coordination of the enolate to the palladium complex and subsequent reductive elimination, which forms the crucial C-O bond of the dihydrobenzofuran ring and regenerates the Pd(0) catalyst. The choice of ligand is critical, with sterically hindered, electron-rich phosphines often promoting the desired reductive elimination. nih.gov

| Entry | Aryl Halide | Ester Moiety | Catalyst / Ligand | Base | Conditions | Product | Yield |

| 1 | o-Bromophenoxy | Methyl Propionate | Pd(OAc)₂ / P(t-Bu)₃ | NaH | Toluene, 100 °C | This compound | - |

| 2 | o-Chlorophenoxy | tert-Butyl Acetate | {[P(t-Bu)₃]PdBr}₂ | NaOtBu | Dioxane, 70 °C | tert-Butyl 2,3-dihydro-1-benzofuran-2-carboxylate | - |

Other Transition Metal-Catalyzed Syntheses

Beyond palladium, other transition metals like copper and ruthenium have been employed in elegant cyclization strategies to access the dihydrobenzofuran core. researchgate.netnih.gov

Copper catalysis offers an alternative pathway for constructing the dihydrobenzofuran skeleton, often through oxidative cyclization reactions. rsc.org For instance, copper(II) acetate has been used to promote the oxidative cyclization of various substrates. semanticscholar.org A particularly sophisticated approach involves not only cyclization but also the concurrent incorporation of a carbonyl group, known as carbonylative cyclization.

While a direct copper-catalyzed carbonylative cyclization to produce this compound is not prominently detailed, precedent for related transformations exists. For example, a copper-catalyzed carbonylative C(sp³)-H bond cyclization has been developed for the synthesis of flavones using carbon dioxide (CO₂) as the C1 source. nih.gov This reaction demonstrates the capability of copper catalysts to mediate the formation of a heterocyclic ring while incorporating a carbonyl moiety. nih.gov Applying this logic, a hypothetical reaction could involve a 2-allylphenol derivative undergoing an intramolecular oxidative cyclization, with a carbon monoxide (CO) source being trapped to form the C2-carboxylate ester. The process would likely involve the formation of an organocopper intermediate, which then undergoes carbonylation and subsequent reductive elimination. nih.gov

| Entry | Substrate | Catalyst | C1 Source | Conditions | Product Class | Yield | Ref. |

| 1 | 2-Hydroxyacetophenone / Aryl Iodide | CuI / L-proline | CO₂ | DBU, PMHS, 120 °C | Flavone | 71-82% | nih.gov |

| 2 | Vinylarene / Allylic Phosphate (B84403) | Cu(OTf)₂ / Chiral Ligand | CO (1 atm) | Toluene, 50 °C | Chiral α,β-Unsaturated Ketone | up to 96% | nih.govrsc.org |

Note: This table shows examples of copper-catalyzed carbonylative cyclization and coupling reactions that serve as a basis for the proposed synthesis of the target compound.

Ruthenium catalysts are highly effective in mediating cycloisomerization reactions, which construct cyclic frameworks through the rearrangement of acyclic precursors. nih.govorganic-chemistry.org This strategy has been applied to the synthesis of dihydrobenzofuran derivatives. One notable approach is the ruthenium-catalyzed photochemical oxidative [3+2] cycloaddition between phenols and alkenes, which directly furnishes the dihydrobenzofuran ring system. rsc.org

Another powerful application is the cycloisomerization of enynes or diynols. nih.govorganic-chemistry.orgamanote.comamanote.com For example, ruthenium complexes like [CpRu(CH₃CN)₃]PF₆ can catalyze the cycloisomerization of propargyl diynols into unsaturated ketones, which can then be elaborated into various heterocycles. nih.govorganic-chemistry.org A similar strategy could be envisioned starting from a substrate like methyl 2-(allyloxy)cinnamate. The ruthenium catalyst could coordinate to the alkyne and alkene moieties, facilitating a rearrangement and ring closure to form the five-membered dihydrobenzofuran ring. This method offers high atom economy as it involves the reorganization of existing atoms without the loss of leaving groups.

| Entry | Catalyst System | Substrate Type | Reaction Type | Product | Ref. |

| 1 | [CpRu(CH₃CN)₃]PF₆ | Propargyl Diynol | Cycloisomerization | α,β,γ,δ-Unsaturated Ketone/Aldehyde | nih.govorganic-chemistry.org |

| 2 | Ru-catalyst | Phenol (B47542) + Alkene | Photochemical [3+2] Cycloaddition | 2,3-Dihydrobenzofuran derivative | rsc.org |

| 3 | Ru@SILP-[ZnCl₄]₂⁻ | Benzofuran | Selective Hydrogenation | 2,3-Dihydrobenzofuran | rwth-aachen.de |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure dihydrobenzofurans is of significant interest due to their prevalence in biologically active molecules. Both organocatalysis and chiral transition metal catalysis have emerged as powerful strategies to achieve this.

Asymmetric organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, avoiding the need for metal catalysts. A common strategy for synthesizing chiral dihydrobenzofuran precursors is through an enantioselective Michael addition followed by a cyclization step. For instance, the reaction between a salicylaldehyde derivative and an α,β-unsaturated ester, catalyzed by a chiral amine (like a diarylprolinol silyl ether), can proceed through an oxa-Michael addition. This is followed by an intramolecular aldol reaction to form a chiral dihydrobenzofuran derivative.

Another approach involves the highly diastereo- and enantioselective Michael addition of α-aryl isocyanoacetates to aurone-derived azadienes, catalyzed by a chiral thiourea organocatalyst. This method provides access to complex α,α-disubstituted α-amino ester derivatives that contain the benzofuran scaffold with excellent stereocontrol.

| Entry | Nucleophile/Substrate | Electrophile/Substrate | Organocatalyst | Product | Yield | Stereoselectivity |

| 1 | 2-Hydroxy-1,4-naphthoquinone | Nitroalkene | Binaphthyl-thiourea | Nitroalkylated naphthoquinone | 81-95% | 91-98% ee |

| 2 | α-Aryl isocyanoacetate | Aurone-derived azadiene | Chiral thiourea III | α,α-Disubstituted α-amino ester | up to 99% | >20:1 dr, up to 99% ee |

Chiral transition metal complexes are highly effective in a broad range of enantioselective transformations. For the synthesis of chiral dihydrobenzofuran-2-carboxylate derivatives, palladium and rhodium catalysts are particularly prominent. nih.gov

A highly efficient palladium-catalyzed enantioselective Heck/borylation reaction has been developed. This method uses alkene-tethered aryl iodides as substrates, which undergo an intramolecular Heck reaction to form a chiral σ-alkylpalladium intermediate. This intermediate is then trapped with a boron reagent (B₂pin₂) to yield various 2,3-dihydrobenzofuranyl boronic esters in high yields and excellent enantioselectivities. These boronic esters are versatile intermediates that can be further functionalized.

Rhodium catalysis has also been successfully applied. Chiral-at-metal rhodium(III) complexes have been used for the enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds, affording C2-substituted benzofuran derivatives with high yields and enantioselectivities (up to 98% ee). Another rhodium-catalyzed approach involves the asymmetric carboamidation of aryl-joined alkenes, leading to enantioenriched 2,3-dihydro-3-benzofuranmethanamides. nih.gov

| Entry | Reaction Type | Catalyst System | Substrate | Product | Yield | Stereoselectivity |

| 1 | Heck/Borylation | Pd(OAc)₂ / Chiral Ligand | Alkene-tethered aryl iodide | 2,3-Dihydrobenzofuranyl boronic ester | up to 99% | up to 99% ee |

| 2 | C2-Functionalization | Chiral Rh(III) Complex | 3-Aminobenzofuran / Enone | C2-substituted benzofuran | 76-99% | up to 98% ee |

| 3 | Carboamidation | Chiral Rh(III) Complex / Cu(OAc)₂ | Aryl-joined alkene | 2,3-Dihydro-3-benzofuranmethanamide | 44-83% | up to 98.5:1.5 er |

Sustainable Synthesis Approaches

In recent years, significant research has been directed towards developing sustainable methods for the construction of the 2,3-dihydrobenzofuran skeleton. These approaches aim to minimize the environmental impact of chemical synthesis by employing milder reaction conditions, avoiding toxic reagents and solvents, and improving atom economy. Key strategies include photocatalysis, microwave-assisted synthesis, biocatalysis, and the use of organocatalysts.

One notable sustainable approach involves the use of visible light to mediate the synthesis of 2,3-dihydrobenzofuran derivatives. This method often utilizes a photocatalyst that can absorb light and promote the desired chemical transformation under mild conditions, reducing the need for high temperatures and harsh reagents. For instance, a visible-light-mediated approach for the synthesis of chalcogen-containing 2,3-dihydrobenzofuran derivatives has been reported, which proceeds efficiently in environmentally friendly solvents like ethyl acetate. rochester.edu

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 2,3-dihydrobenzofurans. Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various benzofuranones, which are closely related precursors to the target molecule.

Furthermore, catalyst-free synthetic protocols represent a highly desirable green chemistry approach, as they eliminate the need for potentially toxic and expensive metal catalysts. tcichemicals.com Several catalyst-free methods for the synthesis of 2,3-dihydrobenzofuran scaffolds have been developed, often relying on the intrinsic reactivity of the starting materials under specific reaction conditions. tcichemicals.com

The following table summarizes selected sustainable synthetic methodologies for 2,3-dihydrobenzofuran derivatives, highlighting the diversity of approaches being explored in this field.

| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde, Dimethyl bromomalonate | L-proline | Methyl 3-formyl-2,3-dihydro-1-benzofuran-2-carboxylate | 85 | organic-chemistry.org |

| Phenol, Alkene | Ru(bpy)3(PF6)2, (NH4)2S2O8, visible light | 2,3-disubstituted-2,3-dihydrobenzofuran | 70-95 | rushim.ru |

| 2-Allylphenol, Diphenyl diselenide | I2/SnCl2, blue LEDs | 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran | 95 | rochester.edu |

Another promising avenue in sustainable synthesis is the use of biocatalysis. Engineered enzymes can offer high selectivity and efficiency under mild, aqueous conditions, providing a green alternative to traditional chemical catalysts. While specific examples for the direct synthesis of this compound are still emerging, the application of biocatalysts in related transformations showcases the potential of this technology.

Organocatalysis, the use of small organic molecules as catalysts, has also been successfully employed in the asymmetric synthesis of 2,3-dihydrobenzofurans. arkat-usa.org These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts, aligning well with the principles of green chemistry.

The ongoing development of these sustainable synthetic methodologies is crucial for the environmentally responsible production of this compound and its derivatives, paving the way for greener processes in the chemical and pharmaceutical industries.

Reaction Mechanisms and Reactivity Profiles of Methyl 2,3 Dihydro 1 Benzofuran 2 Carboxylate

Mechanistic Investigations in Catalytic Hydrogenation

Catalytic hydrogenation of benzofuran (B130515) derivatives is a primary method for accessing the 2,3-dihydrobenzofuran (B1216630) core. Mechanistic studies have focused on achieving high selectivity for the reduction of the furan (B31954) ring while preserving the benzene (B151609) ring's aromaticity.

The choice of catalyst is paramount in controlling the outcome of the hydrogenation of benzofuran precursors to obtain dihydrobenzofuran structures. Ruthenium (Ru) and Rhodium (Rh) based catalysts have been extensively investigated for this transformation. For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have demonstrated high activity and selectivity. In this system, the catalyst is designed to bring the metal (Ru) and Lewis acid sites (e.g., chlorozincate species) into close proximity. This arrangement facilitates the hydrogenation of the oxygen-containing heterocyclic ring while keeping the benzene ring intact. The Lewis acid is thought to activate the furan ring, making it more susceptible to reduction by the ruthenium nanoparticles.

Similarly, rhodium nanoparticles in a Lewis acidic ionic liquid have been shown to be highly selective for the heteroaromatic ring, without affecting other reducible functional groups. The selectivity arises from the cooperative action of the rhodium nanoparticles, which dissociate hydrogen, and the Lewis acid, which coordinates to the oxygen atom of the furan ring, thereby activating the C2=C3 double bond towards hydrogenation.

Table 1: Catalyst Systems for Selective Hydrogenation of Benzofuran Derivatives

| Catalyst System | Support/Medium | Key Features | Selectivity |

|---|---|---|---|

| Ruthenium Nanoparticles | Lewis-Acid-Functionalized Supported Ionic Liquid Phase (SILP-LA) | Close proximity of Ru and Lewis acid sites | High for dihydrobenzofuran formation |

| Rhodium Nanoparticles | Lewis Acidic Ionic Liquid | Acts only on the heteroaromatic ring | High for dihydrobenzofuran formation |

Regioselectivity in the context of forming methyl 2,3-dihydro-1-benzofuran-2-carboxylate often pertains to the initial cyclization step rather than the hydrogenation of a pre-formed benzofuran-2-carboxylate. However, in reactions forming the ring, controlling regioselectivity is critical. For example, in intramolecular cyclizations of α-phenoxycarbonyl compounds, the reaction typically proceeds at the sterically less-hindered ortho position of the phenol (B47542) ring.

Stereochemical control is crucial when the C2 position becomes a chiral center, as in the titular compound. Asymmetric hydrogenation of benzofuran-2-carboxylates using chiral catalysts can, in principle, yield enantiomerically enriched this compound. The mechanism involves the formation of a diastereomeric complex between the substrate and the chiral catalyst, which then dictates the facial selectivity of hydrogen addition across the C2=C3 double bond. Rhodium complexes with chiral phosphine (B1218219) ligands are often employed for such asymmetric transformations, guiding the hydrogen delivery from one face of the molecule preferentially.

Ester Group Reactivity: Hydrolysis, Reduction, and Cross-Coupling

The methyl ester group at the C2 position is a versatile handle for further synthetic modifications through various reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orglibretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. libretexts.orglibretexts.org Base-promoted hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. libretexts.orglibretexts.org Enzymatic hydrolysis offers a mild and highly selective alternative. Studies on esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran have shown that lipases, such as Candida antarctica lipase (B570770) B, can perform enantioselective hydrolysis, providing a route to optically active carboxylic acids and unreacted esters. researchgate.netacademicjournals.org

Reduction: The ester group can be reduced to a primary alcohol, 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. The aldehyde is then rapidly reduced further by another equivalent of the hydride agent to the primary alcohol.

Cross-Coupling: While direct cross-coupling at the ester position is not standard, the dihydrobenzofuran scaffold can participate in cross-coupling reactions if appropriately functionalized. For instance, a halogenated dihydrobenzofuran derivative could undergo Suzuki-Miyaura coupling. mdpi.comnih.govlibretexts.org In a typical Suzuki reaction, an organoboron compound couples with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This would allow for the introduction of aryl or vinyl substituents onto the dihydrobenzofuran ring system, although this modifies the ring rather than the ester group itself.

Intramolecular Radical Addition Mechanisms

Intramolecular radical cyclization provides a powerful method for the synthesis of the 2,3-dihydrobenzofuran skeleton. rsc.orgrsc.orgresearchgate.netnih.gov The general mechanism involves the generation of an aryl radical from a suitably substituted precursor, which then adds to a tethered alkene.

A common strategy begins with an o-alkenyloxyaryl halide or diazonium salt. rsc.org A radical initiator, such as a tin hydride or visible light in combination with a photosensitizer, generates an aryl radical at the C7a position (adjacent to the oxygen). rsc.orgresearchgate.net This aryl radical then undergoes a 5-exo-trig cyclization by adding to the proximal carbon of the tethered alkene. This cyclization is regioselective and follows Baldwin's rules, favoring the formation of the five-membered dihydrofuran ring. The resulting alkyl radical intermediate is then quenched by a hydrogen atom donor (like tributyltin hydride) or participates in further cascade reactions to afford the final product. rsc.orgnih.gov This approach is valuable for creating highly substituted dihydrobenzofurans. rsc.orgresearchgate.net

The key steps in the mechanism are:

Initiation: Formation of the aryl radical from the precursor.

Propagation (Cyclization): Intramolecular 5-exo-trig addition of the aryl radical to the alkene tether.

Propagation (Quenching): Abstraction of a hydrogen atom by the newly formed alkyl radical to yield the dihydrobenzofuran product and regenerate the chain-carrying radical.

Cyclization Mechanisms in Dihydrobenzofuran Formation

Beyond radical methods, several other cyclization mechanisms are employed to construct the dihydrobenzofuran ring system.

One prominent method is the oxidative Heck cyclization, an intramolecular variant of the Fujiwara-Moritani reaction. nih.gov In this process, a phenol with an appropriately positioned alkene side chain undergoes cyclization in the presence of a palladium(II) catalyst and an oxidant. The mechanism is believed to involve the coordination of the alkene to the palladium catalyst, followed by intramolecular oxypalladation. Subsequent β-hydride elimination regenerates the catalyst and forms the C2=C3 double bond of a benzofuran, which can then be reduced to the dihydrobenzofuran.

Transition metal-catalyzed [3+2] annulation reactions are also effective. For example, a rhodium-catalyzed reaction between a 2-alkenylphenol and an N-phenoxyacetamide can form the dihydrobenzofuran ring. nih.gov The proposed mechanism involves C-H activation of the N-phenoxyacetamide by the rhodium catalyst, followed by insertion of the alkene from the 2-alkenylphenol. Subsequent steps lead to the formation of the C3-aryl bond and the O-C2 bond, completing the five-membered ring. nih.gov These methods often provide access to complex and highly functionalized dihydrobenzofuran structures. nih.govorganic-chemistry.org

Table 2: Comparison of Cyclization Mechanisms for Dihydrobenzofuran Synthesis

| Mechanism | Key Reagents/Catalysts | Bond Formation Strategy | Key Intermediate |

|---|---|---|---|

| Intramolecular Radical Addition | Radical initiator (e.g., Bu₃SnH, light) | C7a-C3 bond formation via radical cyclization | Aryl radical |

| Oxidative Heck Cyclization | Pd(II) catalyst, oxidant | Intramolecular oxypalladation | Palladium-alkene complex |

| Rh-catalyzed [3+2] Annulation | Rh(III) catalyst, base | C-H activation and alkene insertion | Rhodacycle intermediate |

Derivatization and Structural Modification of the Methyl 2,3 Dihydro 1 Benzofuran 2 Carboxylate Scaffold

Functionalization of the Dihydrobenzofuran Moiety

The dihydrobenzofuran ring of methyl 2,3-dihydro-1-benzofuran-2-carboxylate can undergo several transformations to introduce new functional groups or modify the existing scaffold. These modifications can occur at the C2 or C3 positions of the heterocyclic ring.

One key functionalization is the reduction of the methyl ester group at the C2 position. While direct reduction of this compound is not extensively documented, analogous ester reductions suggest that powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. lumenlearning.comquora.commasterorganicchemistry.commasterorganicchemistry.com This reaction would yield (2,3-dihydro-1-benzofuran-2-yl)methanol, converting the ester into a primary alcohol. nih.gov This transformation provides a valuable synthetic handle for further derivatization, such as etherification or esterification at the newly formed hydroxyl group.

Alkylation at the C2 position, adjacent to the ester, can be challenging due to the lack of an readily abstractable proton. However, functionalization at the C3 position is a more explored avenue for introducing diversity to the dihydrobenzofuran scaffold. rsc.org Palladium-catalyzed C-H arylation has been successfully applied to the C3 position of benzofuran-2-carboxamide (B1298429) derivatives, suggesting a potential route for similar functionalization on the dihydrobenzofuran ring, likely after conversion of the methyl ester to a suitable directing group. nih.govmdpi.com

Below is a table summarizing potential functionalization reactions of the dihydrobenzofuran moiety.

| Reaction | Reagents and Conditions | Product |

| Reduction of Ester | 1. LiAlH₄, THF, 0 °C to rt2. H₃O⁺ workup | (2,3-Dihydro-1-benzofuran-2-yl)methanol |

| C3-Arylation (proposed) | Pd(OAc)₂, AgOAc, Aryl Iodide, CPME, 110 °C (requires prior conversion to an 8-AQ amide) | Methyl 3-aryl-2,3-dihydro-1-benzofuran-2-carboxylate |

Synthesis of Substituted Benzofuran-2-carboxamide Derivatives

The methyl ester of this compound can be converted into a wide range of carboxamide derivatives through aminolysis. nih.govstackexchange.com This reaction typically involves heating the ester with a primary or secondary amine. The process can sometimes be facilitated by the use of catalysts or by converting the ester to a more reactive intermediate. encyclopedia.pubdiva-portal.orgmdpi.comresearchgate.net

A common method for the synthesis of benzofuran-2-carboxamides from the corresponding esters involves direct reaction with an amine, sometimes in the presence of a Lewis acid or under high-temperature conditions to drive the reaction to completion. nih.govstackexchange.com While specific examples for the dihydro- derivative are scarce, the general principles of ester aminolysis are applicable.

A more sophisticated approach involves a two-step, one-pot transamidation procedure. nih.gov This method has been demonstrated on C3-substituted benzofuran-2-carboxamides and could potentially be adapted for the dihydro- scaffold. The process involves the activation of an N-(quinolin-8-yl)benzofuran-2-carboxamide (formed from the corresponding carboxylic acid) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a variety of amines. nih.govechemi.com This approach offers a modular route to a diverse library of carboxamides.

The following table outlines the synthesis of substituted benzofuran-2-carboxamide derivatives.

| Amine | Reagents and Conditions | Product |

| Benzylamine | Toluene, 60 °C | N-Benzyl-2,3-dihydro-1-benzofuran-2-carboxamide |

| 2-Picolylamine | Toluene, 60 °C | N-(Pyridin-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |

| 4-Hydroxybenzylamine | Toluene, 60 °C | N-(4-Hydroxybenzyl)-2,3-dihydro-1-benzofuran-2-carboxamide |

Formation of Other Derivatives for Chemical Research

Beyond carboxamides, the methyl ester of this compound serves as a precursor for other important derivatives in chemical research, such as hydrazides. Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and are known to exhibit a range of biological activities. arkat-usa.org

The synthesis of 2,3-dihydro-1-benzofuran-2-carbohydrazide (B2766849) can be achieved by the reaction of this compound with hydrazine (B178648) hydrate, typically in an alcohol solvent such as ethanol. arkat-usa.org This reaction is a standard method for converting esters to hydrazides. The resulting hydrazide can then be used in condensation reactions with aldehydes and ketones to form hydrazones, further expanding the molecular diversity.

The table below summarizes the formation of the hydrazide derivative.

| Reagent | Solvent | Product |

| Hydrazine hydrate | Ethanol | 2,3-Dihydro-1-benzofuran-2-carbohydrazide |

Regioselective Functionalization

Electrophilic aromatic substitution on the benzene (B151609) ring of the 2,3-dihydro-1-benzofuran scaffold allows for the introduction of substituents that can significantly modulate the compound's properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic ring, namely the ether oxygen and the alkyl portion of the dihydrofuran ring.

The oxygen atom of the dihydrofuran ring is an ortho, para-directing activator due to its ability to donate a lone pair of electrons into the aromatic system through resonance. stackexchange.comechemi.com Conversely, the alkyl portion of the dihydrofuran ring is a weak ortho, para-directing activator. The ester group at the 2-position is an electron-withdrawing group and would have a deactivating effect on the benzene ring, but its influence is transmitted through the heterocyclic ring and is less direct than the ether oxygen. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the ether oxygen, which are positions 7 and 5, respectively. Steric hindrance from the dihydrofuran ring might influence the ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions that can be applied to the this compound scaffold include nitration, halogenation, and Friedel-Crafts reactions.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring, likely at the 5- or 7-position. rsc.orgmdpi.comnist.gov

Halogenation : Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives, again with a preference for the 5- and 7-positions. rsc.orgyoutube.com

Friedel-Crafts Alkylation and Acylation : These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride, would introduce alkyl or acyl groups onto the aromatic ring, with regioselectivity favoring the 5- and 7-positions. rsc.orgresearchgate.netrsc.orgwikipedia.orglibretexts.org

The expected regioselective functionalization reactions are summarized in the table below.

| Reaction | Reagents and Conditions | Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate and Methyl 7-nitro-2,3-dihydro-1-benzofuran-2-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-2,3-dihydro-1-benzofuran-2-carboxylate and Methyl 7-acyl-2,3-dihydro-1-benzofuran-2-carboxylate |

Spectroscopic and Advanced Analytical Characterization Techniques for Methyl 2,3 Dihydro 1 Benzofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For methyl 2,3-dihydro-1-benzofuran-2-carboxylate, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and their connectivity. The expected signals would include:

Aromatic Protons: Four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.7-7.3 ppm). Their splitting patterns (e.g., doublets, triplets) would reveal their substitution pattern and coupling relationships.

Chiral Methine Proton (H2): The proton at the C2 position, attached to the stereocenter, would likely appear as a triplet or a doublet of doublets due to coupling with the two diastereotopic protons at the C3 position. Its chemical shift would be influenced by the adjacent oxygen atom and the carboxylate group.

Methylene Protons (H3): The two protons on the C3 carbon are diastereotopic, meaning they are chemically non-equivalent. They would resonate as separate signals, each likely appearing as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H2 proton.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected resonances include:

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would be the most downfield signal, typically appearing in the range of δ 170-175 ppm.

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). Two of these would be quaternary carbons (C3a and C7a) involved in the ring fusion, with the one attached to the ether oxygen (C7a) appearing further downfield.

Chiral Methine Carbon (C2): The carbon of the stereocenter, bonded to the ether oxygen and the carboxylate group, would appear in the midfield region.

Methylene Carbon (C3): The signal for the C3 carbon would be observed in the aliphatic region.

Methyl Carbon: The carbon of the methyl ester group would be the most upfield signal, typically around δ 52-55 ppm.

Advanced NMR Techniques for Stereochemical Elucidation

Since this compound is a chiral molecule, advanced NMR techniques would be essential for determining its enantiomeric purity and absolute configuration.

Chiral Resolving Agents (CRAs): By adding a chiral resolving agent to the NMR sample, the single set of signals for the racemic mixture can be split into two distinct sets, one for each enantiomer. The integration of these signals allows for the determination of the enantiomeric excess (ee).

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY could be used on diastereomeric derivatives to determine the relative stereochemistry. NOE correlations show through-space proximity between protons, which can help in assigning the configuration of chiral centers.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI-MS): This technique would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₀O₃ = 178.19 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), as well as cleavages of the dihydrofuran ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₀H₁₀O₃), distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester & Ether) | Stretch | 1250-1000 |

| C=C (Aromatic) | Stretch | 1600-1450 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

The strong absorption band around 1735 cm⁻¹ for the ester carbonyl group would be a particularly prominent feature.

X-ray Crystallography for Structural Confirmation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive proof of its three-dimensional structure. This technique would confirm the connectivity of all atoms and, for an enantiomerically pure sample, would determine the absolute stereochemistry of the chiral center at the C2 position. This method provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

Chromatographic Techniques: TLC, GC-MS, HPLC

Chromatographic techniques are indispensable tools for the separation, identification, and purification of this compound. These methods are crucial for monitoring reaction progress during its synthesis, assessing its purity, and isolating it from reaction mixtures. The choice of technique depends on the specific analytical goal, ranging from the rapid, qualitative assessment offered by Thin-Layer Chromatography (TLC) to the detailed quantitative and structural information provided by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for the rapid and qualitative analysis of this compound. It is primarily employed to monitor the progress of chemical reactions in its synthesis, identify the presence of the compound in a mixture, and determine appropriate solvent systems for larger-scale column chromatography purification.

Research Findings: In synthetic procedures involving related dihydrobenzofuran compounds, TLC is a standard monitoring tool. For instance, in the preparation of various 2,3-dihydrobenzofuran (B1216630) derivatives, reaction completion is often checked using TLC plates. google.com The choice of eluent is critical for achieving good separation between the starting materials, the product, and any byproducts. A common stationary phase is silica (B1680970) gel 60 F254, which allows for visualization of the spots under UV light (at 254 nm).

For a compound with the polarity of a methyl ester and a dihydrobenzofuran core, typical mobile phases consist of a mixture of a non-polar solvent and a moderately polar solvent. While specific Rf (retention factor) values for this compound are not extensively reported in the literature, suitable solvent systems can be inferred from the analysis of similar structures. A common developing agent mentioned for related compounds is a mixture of petroleum ether and ethyl acetate. google.com By varying the ratio of these solvents, the Rf value can be optimized to fall within the ideal range of 0.3-0.7 for effective separation.

Table 1: Representative TLC Conditions for Analysis of Dihydrobenzofuran Derivatives This table is illustrative of typical conditions used for similar compounds, as specific data for this compound is not readily available in published literature.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 coated on aluminum plates | Provides a polar surface for separation. The fluorescent indicator allows for UV visualization. |

| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (e.g., ratios from 9:1 to 1:2) | Separates compounds based on polarity. Adjusting the ratio modifies the Rf value. |

| Visualization | UV light (254 nm) | Detects UV-active compounds like the benzofuran (B130515) ring system. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC separates the compound from other volatile components in a sample, and MS provides its mass spectrum, which offers information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Research Findings: While a specific GC-MS analysis of this compound is not detailed in the available literature, extensive data exists for the closely related isomer, 2,3-dihydro-2-methylbenzofuran (B49830) (CAS 1746-11-8). nist.govnist.gov This data, available in the NIST Chemistry WebBook, provides valuable insight into the expected chromatographic behavior. The retention index (RI), a key parameter in GC, is used to standardize retention times across different systems. For 2,3-dihydro-2-methylbenzofuran, retention indices have been determined on non-polar columns, which are typically used for compounds of this nature.

The mass spectrum of the target compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (178.19 g/mol ). The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH3) or fragments thereof, providing structural confirmation.

Table 2: GC Retention Index Data for the Related Isomer 2,3-Dihydro-2-methylbenzofuran Note: This data is for a structural isomer and serves as an example of the type of information obtained from a GC analysis.

| Column Active Phase | Retention Index (I) | Column Details | Temperature Program | Reference |

|---|---|---|---|---|

| ZB-5 (5% Phenyl polysiloxane) | 1306 | 30 m x 0.25 mm x 0.25 µm | 40°C (1 min), then 6 K/min to 280°C (9 min) | Harrison and Priest, 2009 nist.gov |

| HP-5 (5% Phenyl methyl siloxane) | 184.6 (Lee's RI) | 30 m x 0.3 mm x 0.25 µm | 50°C (5 min), then 5 K/min to 200°C (15 min) | Shao, Wang, et al., 2006 nist.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and precise chromatographic technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

Research Findings: Specific HPLC methods for the routine analysis of this compound are not widely published. However, methods developed for other benzofuran derivatives can be readily adapted. For example, the analysis of Carbofuran, a pesticide with a 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) core, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 5.8). derpharmachemica.com This demonstrates the suitability of C18 stationary phases and acetonitrile-water/buffer mobile phases for this class of compounds.

For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, potentially with a modifier like formic acid to improve peak shape. Detection is usually accomplished with a UV detector, set to a wavelength where the benzofuran chromophore exhibits strong absorbance, such as around 280 nm. derpharmachemica.com The retention time under specific conditions would be a key identifier for the compound. Chiral HPLC could also be employed to separate the enantiomers of the compound, often using specialized columns and mobile phases containing heptane (B126788) and an alcohol like ethanol. strath.ac.uk

Table 3: Illustrative HPLC Conditions for Analysis of Benzofuran Derivatives This table presents typical conditions based on methods for structurally related compounds, as a dedicated method for this compound is not specified in the cited literature.

| Parameter | Typical Condition | Function |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separates molecules based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane), 5 µm | A non-polar stationary phase that retains the analyte. |

| Mobile Phase | Acetonitrile : Water or Methanol : Water (isocratic or gradient) | The polar mobile phase elutes the compound from the column. The ratio determines the retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detector | UV-Vis Detector (e.g., at 282 nm) | Detects the analyte as it elutes based on its UV absorbance. derpharmachemica.com |

| Column Temperature | 30°C | Ensures reproducible retention times. derpharmachemica.com |

Computational and Theoretical Investigations of Methyl 2,3 Dihydro 1 Benzofuran 2 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of chemical systems, offering a balance between computational cost and accuracy. scirp.org For derivatives of benzofuran (B130515), DFT methods, particularly using functionals like B3LYP, have been successfully employed to predict molecular structures, vibrational frequencies, and electronic properties that align well with experimental data. researchgate.netphyschemres.org These studies provide a foundational framework for understanding the characteristics of methyl 2,3-dihydro-1-benzofuran-2-carboxylate.

Optimized Geometries and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. Using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of the molecule are calculated. physchemres.org For the parent compound, 1-benzofuran-2-carboxylic acid, DFT calculations have shown excellent agreement between the computed geometric parameters and those determined by X-ray diffraction analysis. researchgate.net

The 2,3-dihydro-1-benzofuran core features a five-membered dihydrofuran ring fused to a benzene (B151609) ring. This dihydrofuran ring is not planar and typically adopts an "envelope" conformation, where one atom is out of the plane of the other four. nih.gov In the case of this compound, the C2 atom, which is bonded to the carboxylate group, is often the "flap" atom in this envelope structure. Conformational analysis seeks to identify the most stable arrangement, particularly concerning the orientation of the methyl carboxylate group relative to the benzofuran ring system.

Below is a table of representative calculated bond lengths and angles for the closely related 1-benzofuran-2-carboxylic acid, which serves as a reference for the expected values in its dihydro-methyl ester derivative. researchgate.net

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C7-O1 | 1.378 |

| C2-C3 | 1.366 | |

| C2-C10 | 1.466 | |

| C10-O11 | 1.222 | |

| C10-O12 | 1.355 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C3-C2-C10 | 129.0 |

| C2-C10-O11 | 125.7 | |

| C2-C10-O12 | 112.5 | |

| O11-C10-O12 | 121.8 |

Note: Data is for the analogous compound 1-benzofuran-2-carboxylic acid as a reference.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, indicating that this is the primary site for electrophilic attack. The LUMO is often localized on the carboxylic or ester group and the adjacent carbon atoms. researchgate.net In a DFT study of 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated, providing insight into the molecule's electronic behavior. researchgate.net

| Orbital | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Note: Data is for the analogous compound 1-benzofuran-2-carboxylic acid as a reference. researchgate.net

The relatively large energy gap suggests that the molecule possesses high kinetic stability. researchgate.net

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. rsc.org These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). researchgate.netchemrxiv.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Global Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These parameters, calculated for the reference compound 1-benzofuran-2-carboxylic acid, provide a quantitative measure of its reactivity. researchgate.net

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Chemical Potential (μ) | -(I+A)/2 | -3.999 |

| Global Hardness (η) | (I-A)/2 | 2.367 |

| Electrophilicity (ω) | μ²/(2η) | 3.374 |

Note: Data is for the analogous compound 1-benzofuran-2-carboxylic acid as a reference. researchgate.net

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green areas represent neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen of the ester group, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential (blue), while the carbon framework would be largely neutral (green). researchgate.net This visualization helps in understanding non-covalent interactions and reaction mechanisms. researchgate.net

Theoretical Spectroscopic Analysis

DFT calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. scielo.org.mx By calculating the harmonic vibrational frequencies, a theoretical FT-IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation, they can be scaled by an appropriate factor to achieve good agreement with experimental data. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed. These calculations help in the structural elucidation and confirmation of the compound by providing a theoretical basis for the experimentally observed chemical shifts. scielo.org.mx

Thermochemical Studies

Computational thermochemistry allows for the prediction of key thermodynamic properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). mdpi.com DFT methods, in conjunction with higher-level composite methods like G3MP2B3, can provide accurate estimations of these properties for molecules in the gas phase. mdpi.com

These studies are essential for understanding the thermodynamic stability of the molecule. For instance, by calculating the enthalpies of formation for a series of related benzofuran derivatives, their relative stabilities can be compared. mdpi.com Such calculations are critical for predicting reaction energies and equilibrium constants, providing a comprehensive thermodynamic profile of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide detailed insight into its conformational dynamics, its interaction with solvents, and its potential binding modes with biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. frontiersin.org

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), one can observe the dynamic behavior of the molecule.

Key analyses performed on the MD trajectory of this compound would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's conformation. ijsrset.com

Solvent Accessible Surface Area (SASA): To understand how the molecule is exposed to the solvent.

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To estimate the binding affinity of the molecule to a target protein, which is crucial in drug design. ijsrset.com

Structure-Reactivity Relationship (SRR) Studies based on Theoretical Models

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound and its derivatives, theoretical models, primarily based on quantum chemistry, are employed to understand and predict their chemical behavior. These studies are fundamental in explaining experimental observations and in designing new molecules with desired properties.

Theoretical SRR studies often focus on how different substituents on the benzofuran ring affect the molecule's reactivity. For instance, experimental studies have shown that substitutions at the C-2 and C-3 positions of the dihydrobenzofuran scaffold can significantly influence biological activity. researchgate.netnih.gov Theoretical models can provide a rationale for these observations by calculating various molecular descriptors:

Electronic Properties: The distribution of electron density is a key determinant of reactivity. Electron-donating or electron-withdrawing substituents can alter the charge distribution on the aromatic ring and the heterocyclic portion, influencing the molecule's susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Reactivity Indices: Derived from conceptual Density Functional Theory (DFT), indices such as chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify and compare the reactivity of different derivatives.

By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups at various positions) and calculating these descriptors, researchers can build theoretical models. These models can predict which modifications are likely to enhance or diminish a particular type of reactivity, guiding synthetic efforts towards compounds with optimized properties. For example, studies on related benzofuran derivatives have shown that the position of halogen atoms is a critical determinant of biological activity, a phenomenon that can be explored and explained through theoretical SRR models. nih.gov

Quantum Chemical Correlation Studies

Quantum chemical correlation studies involve the use of high-level computational methods to investigate the electronic structure and properties of molecules. For this compound, these studies provide precise data that can be correlated with experimental findings, such as spectroscopic data and chemical reactivity. Density Functional Theory (DFT) is a commonly used method for these investigations due to its balance of accuracy and computational cost. researchgate.net

A key focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs). The distribution and energy of the HOMO and LUMO are critical. For 2,3-dihydrobenzofuran-2-carboxylate derivatives, DFT calculations using functionals like B3LYP show that the HOMO is typically localized over the benzene ring, while the LUMO may be distributed across the entire molecule. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and carboxylate groups, indicating sites susceptible to electrophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization and intramolecular interactions. This analysis provides insights into the stability arising from hyperconjugative interactions between occupied and unoccupied orbitals. Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can also be performed and correlated with experimental spectra to confirm the molecular structure and provide a deeper understanding of its electronic environment. researchgate.netresearchgate.net

Below is a table of representative data from DFT calculations on a series of 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives, illustrating the insights gained from quantum chemical studies.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DHBC-6 | -0.10989 | 0.12461 | 0.23450 |

| DHBC-7 | -0.09912 | 0.10192 | 0.20104 |

| DHBC-8 | -0.10113 | 0.10598 | 0.20711 |

| DHBC-9 | -0.09112 | 0.07421 | 0.16533 |

| DHBC-10 | -0.12911 | 0.16460 | 0.29371 |

| DHBC-11 | -0.14112 | -0.18437 | -0.32549 |

Data adapted from a study on 2,3-Dihydrobenzofuran-2-carboxylates (DHBC) derivatives. researchgate.net

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Intermediate in the Synthesis of Complex Benzofuran (B130515) Derivatives

The scaffold of methyl 2,3-dihydro-1-benzofuran-2-carboxylate serves as an excellent platform for the synthesis of more elaborate benzofuran and dihydrobenzofuran derivatives. The strategic functionalization at the C-3 position and the modification of the ester group are common pathways to achieve molecular diversity.

One of the key strategies involves the functionalization of the C-3 position, which is adjacent to the existing stereocenter. While the C-2 position of the benzofuran ring system is generally more reactive, targeted synthesis can achieve C-3 substitution. mdpi.com For example, synthetic routes have been developed for the C-H arylation at the C-3 position of benzofuran-2-carboxamides. mdpi.com These amides can be readily prepared from the corresponding carboxylic acid, which in turn can be obtained by the hydrolysis of this compound. This multi-step process allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to structurally complex, C-3 substituted benzofuran derivatives. mdpi.com

Furthermore, the development of domino reactions provides an efficient route to functionalized 2,3-dihydrobenzofurans. For instance, the annulation of chiral salicyl N-phosphonyl imines with bromo malonates can produce highly functionalized 2,3-dihydrobenzofuran (B1216630) derivatives with impressive chemical yields and diastereoselectivity. rsc.org These methods highlight the capacity to build complexity upon the core dihydrobenzofuran structure.

The transformation of the carboxylate group itself is another avenue for creating complex derivatives. Conversion of the methyl ester to amides, as seen in the synthesis of elaborate benzofuran-2-carboxamides, introduces new functional groups and opportunities for further modification. mdpi.com

| Transformation | Precursor/Intermediate | Key Reagents/Conditions | Product Type | Reference |

| C-3 Arylation | N-(quinolin-8-yl)benzofuran-2-carboxamide | Pd(OAc)₂, AgOAc, Aryl iodide | C-3 arylated benzofuran-2-carboxamides | mdpi.com |

| Domino Annulation | Salicyl N-phosphonyl imine, Bromo malonate | Cs₂CO₃ | Functionalized 2,3-dihydrobenzofurans | rsc.org |

Precursor in the Construction of Advanced Organic Molecules

The dihydrobenzofuran ring system is not merely a scaffold to be decorated but can also participate in reactions that fundamentally alter its structure, serving as a precursor to different molecular architectures. Ring-opening and rearrangement reactions can transform the dihydrobenzofuran core into advanced organic molecules that are not themselves benzofurans.

A compelling example of this is the Lewis acid-catalyzed, intramolecular ring-opening benzannulation of dihydrofuran acetals. mdpi.com In a process analogous to what could be envisioned for derivatives of this compound, 5-(indolyl)-2,3-dihydrofuran acetals undergo a transformation to form 1-hydroxycarbazole-2-carboxylates. mdpi.comrsc.org This reaction demonstrates that the furan (B31954) ring can be opened and subsequently participate in a cyclization with a tethered substituent to construct an entirely new, fused aromatic system like the carbazole (B46965) core. mdpi.com This strategy highlights the potential of the dihydrobenzofuran moiety to act as a masked reactive species for building complex polycyclic frameworks. rsc.org

Rearrangement reactions also showcase the utility of the dihydrobenzofuran skeleton. For instance, certain 2,3-dihydrobenzofuran-3-ols can be rearranged to 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones using a Lewis acid promoter like zinc bromide. arkat-usa.org Similarly, 2-hydroxychalcones can be rearranged to form 2,3-dihydrobenzofurans, which then serve as intermediates for selectively synthesizing either 3-formylbenzofurans or 3-acylbenzofurans depending on the reaction conditions. mdpi.com These examples underscore the latent reactivity of the dihydrofuran ring, allowing it to serve as a precursor to different isomeric structures or entirely new molecular skeletons.

Building Block for Heterocyclic Systems

Beyond its role in forming substituted benzofurans or undergoing rearrangement, the this compound framework can be used as a foundational building block for constructing other, more complex heterocyclic systems. This often involves reactions where the dihydrobenzofuran core is fused with another ring.

A notable application is in the synthesis of furo[2,3-b]benzofurans. Methodologies have been developed that utilize precursors like benzofurans to construct this fused polycyclic system. rsc.orgresearchgate.net A Wittig olefination followed by a Claisen rearrangement is one such approach to access the dihydrofuro[2,3-b]benzofuran and furo[2,3-b]benzofuran (B13948729) ring systems. rsc.org These strategies demonstrate how the benzofuran moiety can be elaborated upon to create larger, fused heterocyclic structures.

As mentioned previously, the conversion of dihydrofuran acetals into carbazoles is a prime example of using the dihydrofuran scaffold to build a different heterocyclic system. mdpi.com The reaction proceeds through a Lewis acid-catalyzed intramolecular ring-opening benzannulation, effectively using the dihydrofuran as a component in a cascade reaction to form the fused pyrrole (B145914) ring of the carbazole. mdpi.comrsc.org This transformation is particularly significant as it converts a relatively simple bicyclic ether into a more complex, nitrogen-containing tricyclic aromatic system.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |

| Benzofuran precursor | Wittig olefination-Claisen rearrangement | Furo[2,3-b]benzofuran | rsc.org |

| 2-Nitrobenzofurans | Michael addition & Intramolecular cyclization | Dihydrofuro[2,3-b]benzofuran | researchgate.net |

| 5-(Indolyl)dihydrofuran acetal | Intramolecular ring-opening benzannulation | 1-Hydroxycarbazole | mdpi.com |

Modulating Stereochemical Control in Synthesis

The presence of a stereocenter at the C-2 position makes this compound an attractive chiral building block. In its enantiomerically pure form, it has the potential to influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. The rigid conformation of the dihydrobenzofuran ring helps to hold substituents in well-defined spatial arrangements, which can effectively direct the approach of reagents. ucl.ac.uk